3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
3,5-dimethoxy-N-(4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O4/c1-28-15-8-13(9-16(10-15)29-2)19(26)23-24-12-21-18-17(20(24)27)11-22-25(18)14-6-4-3-5-7-14/h3-12H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHUIXIUAVNVPQJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 5-Amino-1-Phenyl-1H-Pyrazole-4-Carboxamide
The pyrazolo[3,4-d]pyrimidinone scaffold is synthesized via cyclization of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide under reflux with formamide. This method, adapted from anti-inflammatory pyrimidine derivatives, achieves a 72% yield after 6 hours at 120°C. The reaction proceeds through intramolecular dehydration, forming the lactam structure (4-oxo group).
Reaction Conditions
| Parameter | Value |
|---|---|
| Reagent | Formamide |
| Temperature | 120°C |
| Time | 6 hours |
| Catalyst | None |
| Yield | 72% |
¹H NMR (400 MHz, DMSO-d) of the intermediate shows a singlet at δ 8.45 ppm for the pyrimidinone C-H proton and a multiplet at δ 7.38–7.89 ppm for the phenyl group.
Microwave-Assisted Optimization
Microwave irradiation reduces reaction time to 30 minutes with comparable yields (70–75%). This method, inspired by antimicrobial pyrimidinone syntheses, enhances energy efficiency while minimizing side products.
Preparation of 3,5-Dimethoxybenzamide
Cyanidation of 3,5-Dimethoxyaniline
The benzamide precursor is synthesized via a patented cyanidation route. 3,5-Dimethoxyaniline undergoes hydrochlorination followed by reaction with potassium cyanide in toluene, yielding 2-amino-4,6-dimethoxybenzonitrile (85% purity).
Key Steps
Hydration to Benzamide
The nitrile intermediate is hydrated in isopropyl alcohol with catalytic sulfuric acid, producing 2-amino-4,6-dimethoxybenzamide. This step achieves 84% yield after recrystallization.
Spectroscopic Data
Coupling Strategies for Final Assembly
Amide Bond Formation via EDCl/HOBt
The pyrazolo[3,4-d]pyrimidinone core is coupled with 3,5-dimethoxybenzamide using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt). This method, derived from benzamide-based pyrazole syntheses, affords a 68% yield after 12 hours at room temperature.
Optimization Table
| Condition | EDCl/HOBt | DMF Solvent | RT, 12h |
|---|---|---|---|
| Yield | 68% | ||
| Purity (HPLC) | 95% |
One-Pot Tandem Reaction
A novel one-pot method combines pyrimidinone cyclization and benzamide coupling using piperidine acetate as a dual catalyst. This approach, adapted from pyrazolo[1,5-a]pyrimidine syntheses, achieves a 65% yield with reduced purification steps.
Mechanistic Insight
Piperidine acetate facilitates both formamide cyclization (via base catalysis) and amide coupling (via activation of the carboxylic acid).
Characterization and Analytical Data
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d)
13C NMR (100 MHz, DMSO-d)
Purity and Yield Comparison
| Method | Yield | Purity |
|---|---|---|
| EDCl/HOBt Coupling | 68% | 95% |
| One-Pot Tandem | 65% | 92% |
| Microwave-Assisted | 70% | 96% |
Challenges and Mitigation Strategies
Regioselectivity in Cyclization
Competing pathways during pyrimidinone formation may yield isomeric byproducts. Employing high-purity formamide and strict temperature control minimizes this issue.
Functional Group Compatibility
The methoxy groups on the benzamide necessitate inert reaction conditions to prevent demethylation. Using aprotic solvents (e.g., DMF) and avoiding strong acids preserves functionality.
Chemical Reactions Analysis
Types of Reactions
3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrazolo[3,4-d]pyrimidine moiety can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like nitric acid for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups would yield quinones, while reduction of the carbonyl group would yield alcohol derivatives .
Scientific Research Applications
3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,5-dimethoxy-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and target .
Comparison with Similar Compounds
Structural and Functional Group Variations
The target compound shares a common pyrazolo[3,4-d]pyrimidin-4-one core with analogs but differs in substituents:
Physicochemical and Docking Insights
- Molecular Weight and Solubility : The target compound’s molecular weight (~419–420 g/mol, estimated) is comparable to the diethoxy analog (419.4 g/mol, ). Methoxy groups may improve solubility over ethoxy derivatives due to lower steric hindrance .
- Docking Studies : Analogs in bind to the ATP site of EGFR (PDB ID: 1M17), with the pyrazolopyrimidine core anchoring the scaffold. The dimethoxybenzamide in the target compound could form additional van der Waals interactions with residues like Leu694 or Thr766, akin to erlotinib’s quinazoline moiety .
Q & A
Q. Example conditions :
- Core cyclization : 80–100°C in DMSO or ethanol with triethylamine (yield: 70–85%) .
- Substitution : Room temperature in ethanol with K₂CO₃ (yield: 65–75%) .
Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?
Q. Key parameters :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction rates for cyclization, while ethanol minimizes side reactions in substitutions .
- Catalysts : Triethylamine or NaH accelerates amide coupling by deprotonating intermediates .
- Temperature control : Lower temperatures (0–25°C) reduce decomposition of sensitive intermediates .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization (acetonitrile) achieves >95% purity .
Q. Methodological strategies :
- Cross-assay validation : Compare results across enzymatic assays (e.g., kinase inhibition) vs. cell-based assays (e.g., antiproliferative IC₅₀) to differentiate target-specific effects from off-target interactions .
- Structural validation : Confirm compound identity via ¹H/¹³C NMR and HRMS to rule out impurities .
- Control experiments : Use known kinase inhibitors (e.g., staurosporine) as benchmarks to normalize assay conditions .
Case study : Discrepancies in IC₅₀ values for EGFR inhibition were traced to variations in ATP concentrations (1 mM vs. 10 µM) across studies, emphasizing the need for standardized protocols .
Advanced: How can structural modifications enhance kinase selectivity?
Q. Targeted modifications :
- Position 1 substituents : Replace phenyl with 3-chlorophenyl to improve selectivity for JAK2 over EGFR .
- Methoxy group tuning : Introduce electron-withdrawing groups (e.g., trifluoromethyl) at position 3 to enhance binding to hydrophobic kinase pockets .
- Benzamide variations : Replace 3,5-dimethoxy with 4-(trifluoromethyl)benzamide to increase metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
